
3-Bromo-5-trifluoromethyl-trifluoroacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-trifluoromethyl-trifluoroacetanilide (3-Br-5-TFM-TFA) is an organofluorine compound with a broad range of applications in research and industry. It is a versatile compound that can be used as a reagent for various synthetic transformations, as a catalyst for various reactions, and as a building block for drug discovery. 3-Br-5-TFM-TFA has also been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-5-trifluoromethyl-trifluoroacetanilide involves the bromination of 5-trifluoromethyl-trifluoroacetanilide.
Starting Materials
5-trifluoromethyl-trifluoroacetanilide, Bromine, Acetic acid, Sodium acetate, Sulfuric acid, Wate
Reaction
Dissolve 5-trifluoromethyl-trifluoroacetanilide in acetic acid, Add bromine dropwise to the solution with stirring, Maintain the temperature at 0-5°C during the addition of bromine, After the addition of bromine is complete, stir the reaction mixture at room temperature for 2 hours, Add sodium acetate to the reaction mixture and stir for 30 minutes, Add water to the reaction mixture and stir for 30 minutes, Extract the product with ethyl acetate, Dry the organic layer with anhydrous sodium sulfate, Filter and evaporate the solvent to obtain 3-Bromo-5-trifluoromethyl-trifluoroacetanilide as a white solid
Mecanismo De Acción
The mechanism of action of 3-Br-5-TFM-TFA is not fully understood. However, it is believed to be a nucleophilic reagent that can react with various electrophiles, such as amines and aldehydes, to form amides and other compounds. It is also believed to act as a catalyst for various reactions, such as the synthesis of fluorinated compounds and the synthesis of heterocycles.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Br-5-TFM-TFA are not well understood. It is believed to be a relatively non-toxic compound, but it is not known if it has any long-term effects on human health. It is also not known if it has any effect on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Br-5-TFM-TFA in lab experiments is its versatility. It can be used as a reagent for various synthetic transformations, as a catalyst for various reactions, and as a building block for drug discovery. It is also relatively non-toxic and has a low cost. However, there are some limitations to its use in lab experiments. It is not very soluble in water, so it must be used in an organic solvent. In addition, it is not very stable and can decompose over time.
Direcciones Futuras
There are many potential future directions for the use of 3-Br-5-TFM-TFA. One potential direction is the development of new synthetic methods using the compound. Another potential direction is the development of new catalysts and reagents using the compound. In addition, the compound could be used in the development of new pharmaceuticals, agrochemicals, and other compounds. Finally, further research could be done to investigate the biochemical and physiological effects of the compound.
Aplicaciones Científicas De Investigación
3-Br-5-TFM-TFA has a wide range of applications in scientific research. It is used as a reagent for various synthetic transformations, such as the synthesis of amides, esters, and other compounds. It is also used as a catalyst for various reactions, such as the synthesis of fluorinated compounds and the synthesis of heterocycles. In addition, it is used as a building block for drug discovery, as it can be used to synthesize compounds with desired pharmacological properties.
Propiedades
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF6NO/c10-5-1-4(8(11,12)13)2-6(3-5)17-7(18)9(14,15)16/h1-3H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLKBJLUSQTWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(F)(F)F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-trifluoromethyl-trifluoroacetanilide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

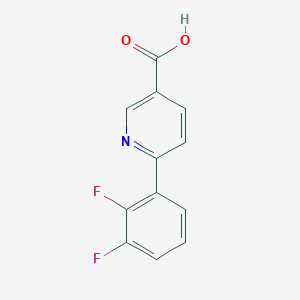

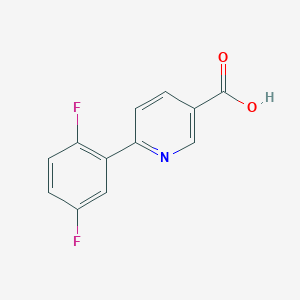

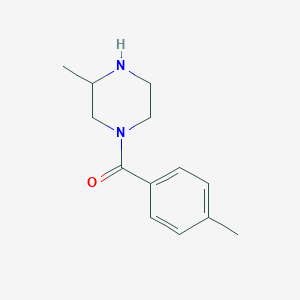
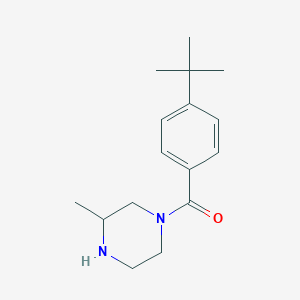
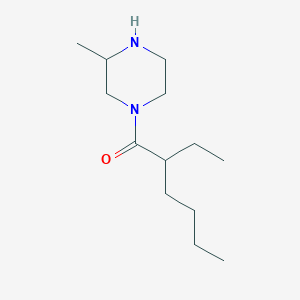
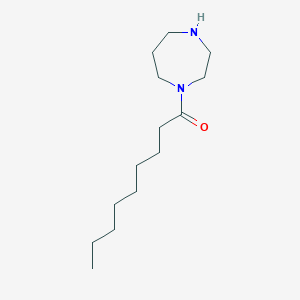
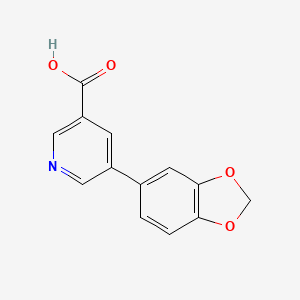
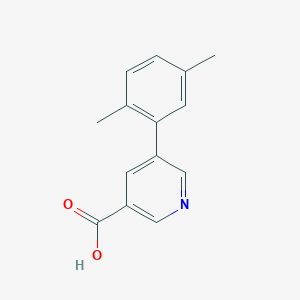
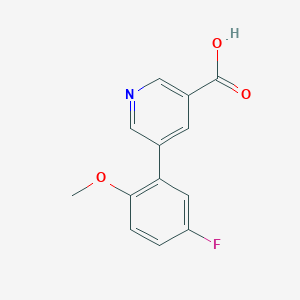
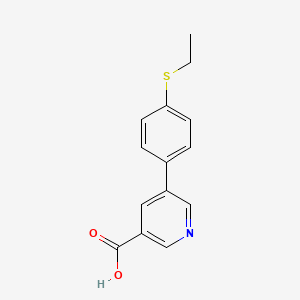
![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)
